2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have significant applications in different fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a bromophenyl group and a phenylacrylate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate typically involves the esterification of 4-bromobenzaldehyde with 3-phenylacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Bromophenyl ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding interactions, while the phenylacrylate moiety can undergo conjugation with other chemical entities. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 3-phenylacrylate
- 2-(4-Fluorophenyl)-2-oxoethyl 3-phenylacrylate
- 2-(4-Methylphenyl)-2-oxoethyl 3-phenylacrylate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound particularly useful in applications where such interactions are desired.
Properties
Molecular Formula |
C17H13BrO3 |
---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H13BrO3/c18-15-9-7-14(8-10-15)16(19)12-21-17(20)11-6-13-4-2-1-3-5-13/h1-11H,12H2/b11-6+ |
InChI Key |
GQTRHTWXTDZTOL-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.